ubiquitin specific protease 3 fragment
Description
Overview of Deubiquitinating Enzymes (DUBs) within the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation and regulation in eukaryotic cells. nih.gov It involves the tagging of substrate proteins with a small protein called ubiquitin. This "ubiquitination" can signal for the protein to be destroyed by the proteasome or can alter the protein's function, localization, or interactions. nih.govnih.gov This process is reversible, thanks to a large group of enzymes known as deubiquitinating enzymes, or DUBs. researchgate.netnih.gov
DUBs, also referred to as deubiquitinating peptidases or ubiquitin hydrolases, are proteases that cleave ubiquitin from target proteins. researchgate.net This action can rescue proteins from degradation, reverse ubiquitin-mediated signaling events, and recycle ubiquitin monomers. nih.gov In humans, there are nearly 100 DUBs, which are categorized into several families based on their catalytic domains. researchgate.netnih.gov The two main classes are cysteine proteases and metalloproteases. researchgate.net USP3 belongs to the ubiquitin-specific protease (USP) family, the largest family of DUBs, which are cysteine proteases. genecards.orgnih.gov
| Deubiquitinating Enzyme (DUB) Families | Catalytic Mechanism |
| Ubiquitin-specific proteases (USPs) | Cysteine protease |
| Ubiquitin C-terminal hydrolases (UCHs) | Cysteine protease |
| Ovarian tumour proteases (OTUs) | Cysteine protease |
| Machado-Josephin domain proteases (MJDs) | Cysteine protease |
| JAMM/MPN+ domain-containing proteases | Metalloprotease |
The balance between the activity of ubiquitin ligases (which attach ubiquitin) and DUBs is critical for maintaining protein homeostasis and ensuring the proper functioning of numerous cellular pathways. nih.gov Dysregulation of DUB activity has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders. nih.gov
Significance of USP3 in Protein Homeostasis and Cellular Signaling
USP3 plays a vital role in maintaining protein homeostasis, the process of regulating the concentration and conformation of proteins within the cell. It achieves this by deubiquitinating specific substrate proteins, thereby preventing their degradation and preserving their functional integrity. The full-length USP3 protein consists of two primary functional fragments: an N-terminal zinc-finger ubiquitin-binding domain (ZnF-UBD) and a C-terminal catalytic USP domain. genecards.org
The ZnF-UBD fragment is a non-catalytic domain responsible for recognizing and binding to ubiquitin, particularly the C-terminal motif of ubiquitin. This interaction is crucial for targeting USP3 to its ubiquitinated substrates. Studies have shown that the ZnF-UBD of USP3 is essential for its ability to deubiquitinate key cellular proteins like histone H2A. genecards.org
The catalytic domain fragment , which encompasses amino acids 159-511, contains the active site responsible for cleaving the isopeptide bond between ubiquitin and the substrate protein. genecards.org This domain possesses the enzymatic machinery, including a catalytic triad (B1167595) of cysteine, histidine, and aspartate residues, which is characteristic of USP family members. nih.gov Research on a truncated mutant of USP3, USP3-F2 (159–520), which largely represents the catalytic domain, has demonstrated its ability to interact with specific cellular partners, such as the EPHA2 receptor, to influence cell signaling pathways like the PI3K/AKT pathway.
For USP3 to exert its full deubiquitinating function, both the ZnF-UBD and the catalytic domain fragments are typically required to work in concert. genecards.org The ZnF domain's ability to bind ubiquitin positions the catalytic domain correctly to cleave the ubiquitin chain from the substrate. genecards.org
The significance of USP3 extends to various cellular signaling pathways. It is involved in:
DNA Damage Response (DDR): USP3 deubiquitinates key proteins in the DDR pathway, such as histones H2A and H2AX, thereby influencing the recruitment of DNA repair factors.
Cell Cycle Progression: It is required for the proper progression through the S phase of the cell cycle and for mitotic entry.
Innate Immunity: USP3 can negatively regulate the type I interferon signaling pathway by deubiquitinating the viral sensor RIG-I. genecards.org It also plays a role in modulating NF-κB signaling by targeting the adapter protein MyD88.
The table below summarizes some of the key substrates of USP3 and the functional outcomes of their deubiquitination.
| USP3 Substrate | Cellular Process | Functional Outcome of Deubiquitination |
| Histones H2A/H2B/H2AX | DNA Damage Response, Chromatin Remodeling | Regulation of DNA repair factor recruitment, modulation of transcription. genecards.org |
| KLF5 | Cell Proliferation (Breast Cancer) | Stabilization of KLF5 protein, promotion of cell proliferation. |
| EPHA2 | Cell Signaling (Osteosarcoma) | Stabilization of EPHA2, activation of PI3K/AKT pathway. |
| MyD88 | Innate Immunity | Negative regulation of NF-κB signaling. |
| RIG-I | Innate Immunity | Dampening of antiviral responses. genecards.org |
| Claspin | Cell Cycle, DNA Damage Response | Activation of Claspin-dependent ATR-Chk1 signaling. genecards.org |
Properties
Molecular Formula |
C38H68N10O15S |
|---|---|
Molecular Weight |
937.07 |
Origin of Product |
United States |
Molecular and Enzymatic Mechanisms of Ubiquitin Specific Protease 3
Catalytic Activity and Deubiquitination Specificity
The enzymatic function of USP3 is centered on its ability to cleave the isopeptide bond between a ubiquitin molecule and its substrate protein or between ubiquitin moieties within a polyubiquitin (B1169507) chain. This activity is governed by a specific catalytic mechanism and a nuanced recognition of ubiquitin chain architectures.
Cysteine-Dependent Protease Mechanism
USP3 belongs to the ubiquitin-specific protease (USP) family, the largest and most diverse group of DUBs. nih.govresearchgate.net Like other members of this family, USP3 functions as a cysteine protease, utilizing a mechanism analogous to that of the papain superfamily of proteases. nih.govbiorxiv.org The catalytic activity resides within the conserved USP domain, which is characterized by a catalytic triad (B1167595) of amino acid residues: a Cysteine (Cys), a Histidine (His), and an Aspartate (Asp) or Asparagine (Asn). researchgate.netebi.ac.uk
The process of deubiquitination is initiated by a nucleophilic attack from the thiol group of the catalytic cysteine on the carbonyl carbon of the isopeptide bond linking ubiquitin to its substrate. nih.govyoutube.com The histidine residue acts as a general base, abstracting a proton from the cysteine's thiol group to increase its nucleophilicity. nih.govbiorxiv.org The third residue, typically an aspartate or asparagine, polarizes the histidine residue through a hydrogen bond, thereby properly orienting it and stabilizing the catalytic cysteine. nih.govbiorxiv.org This concerted action leads to the formation of a tetrahedral thioester intermediate, which is subsequently hydrolyzed to release the ubiquitin molecule and regenerate the active enzyme. nih.govyoutube.com The core catalytic structure of USPs is often described as resembling a hand, with "finger," "palm," and "thumb" subdomains. The catalytic triad is situated between the "thumb" and "palm" subdomains. nih.govebi.ac.uk
Recognition of Ubiquitin Chain Linkages (e.g., K48-linked, K63-linked)
Ubiquitin contains seven internal lysine (B10760008) (K) residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine (M1) through which it can form polyubiquitin chains. nih.govwikipedia.orgbiologists.com The specific linkage type of the polyubiquitin chain dictates the downstream cellular signal. K48-linked chains are the canonical signal for proteasomal degradation, while K63-linked chains are typically involved in non-proteolytic functions such as DNA repair, kinase activation, and inflammatory signaling. wikipedia.orgnih.govmdpi.comspandidos-publications.com
Research has demonstrated that USP3 can cleave different types of ubiquitin linkages, and this specificity appears to be context- and substrate-dependent. For instance, USP3 has been shown to cleave both K48- and K63-linked ubiquitin chains from the oncoprotein MYCN in neuroblastoma, leading to its stabilization. nih.gov It also removes K48-linked chains from the tumor suppressor p53 and the mitochondrial protein DNM1L, protecting them from proteasomal degradation. nih.govresearchgate.net Conversely, USP3 specifically targets K63-linked polyubiquitin chains on RIG-I, a key sensor in the innate immune response, to dampen type I interferon signaling. nih.gov This ability to process distinct linkage types underscores the versatility of USP3 in regulating a wide array of physiological pathways.
Substrate Recognition and Binding Domains
The ability of USP3 to selectively deubiquitinate specific target proteins from a vast pool of cellular proteins is determined by its structural domains, which mediate substrate recognition and binding. USP3 is composed of two primary conserved domains: an N-terminal Zinc finger UBP (ZnF-UBP) domain and a C-terminal Ubiquitin C-terminal Hydrolase (UCH) catalytic domain. nih.govresearchgate.net
Role of the ZnF-UBP Domain in Substrate Interaction
The ZnF-UBP domain is a protein module found in several USPs. researchgate.netresearchgate.net In USP3, this domain spans amino acids 1-121 and possesses a unique structure with a compact globular fold. nih.govresearchgate.net A notable feature of this domain is a deep cleft and a pocket that is structured to accommodate the C-terminus of a ubiquitin molecule. nih.gov This structural feature is crucial, as the ZnF domain is considered a major structural element for USP3-mediated deubiquitination. nih.gov For some USPs, the binding of free ubiquitin's C-terminal diglycine motif to the ZnF-UBP domain can allosterically enhance the catalytic activity of the enzyme. researchgate.net The ZnF domain of USP3, along with its substrate monoubiquitinated Histone H2A (uH2A), are identified as key structural domains and substrates, respectively, for its deubiquitinating activity, highlighting the domain's direct role in interacting with ubiquitinated targets. nih.gov
Determinants of Substrate Specificity
The specificity of USP3 for its substrates is a multifactorial process, not solely reliant on one domain. It is achieved through a combination of interactions involving its catalytic and non-catalytic domains with specific features on the substrate proteins.
Key determinants of USP3 substrate specificity include:
Direct Protein-Protein Interactions: USP3 engages in direct contact with its substrates through specific domains. For example, the catalytic UCH domain of USP3 interacts directly with the CARD domain of the inflammasome adapter protein ASC and with the CARD domains of the viral sensors RIG-I and MDA5. nih.govnih.gov It also interacts with the protein Claspin via its UCH domain. nih.gov These interactions position the catalytic site correctly for deubiquitination.
Linkage-Specific Recognition: As discussed, USP3 can differentiate between ubiquitin chain linkages, a crucial aspect of its specificity. The enzyme's ability to cleave K63-linked chains from RIG-I, while targeting K48-linked chains on p53, suggests that the structural context of the ubiquitinated substrate influences which linkage type is recognized and cleaved. nih.govnih.gov
Composite Binding Sites: Effective and specific deubiquitination often requires interactions at multiple sites. For USP3, this involves the ZnF-UBP domain recognizing ubiquitin and the UCH domain engaging with both the ubiquitin moiety and regions on the substrate protein itself. This composite binding interface ensures that only specific ubiquitinated proteins are targeted.
The interplay between these factors allows USP3 to precisely regulate the stability and function of a select group of proteins, thereby controlling critical cellular pathways.
Data Tables
Table 1: Research Findings on USP3 Substrates and Linkage Specificity
| Substrate | Linkage Type Cleaved | Cellular Process Regulated | Reference(s) |
|---|---|---|---|
| MYCN | K48-linked, K63-linked | Neuroblastoma tumorigenesis | nih.gov |
| p53 | K48-linked | Genome integrity, cell proliferation | nih.gov |
| RIG-I | K63-linked | Innate immunity, Type I IFN response | nih.gov |
| ASC | K48-linked | Inflammasome activation | nih.gov |
| Histone H2A/H2B | Monoubiquitin | DNA damage response, chromatin modification | nih.gov |
| Claspin | Not specified | DNA damage response, glioblastoma radiation resistance | nih.govnih.gov |
| Oct4 | Polyubiquitin | Stem cell pluripotency | mdpi.comnih.gov |
Table 2: Functional Domains of Ubiquitin-Specific Protease 3 (USP3)
| Domain | Amino Acid Position (Human) | Key Features | Primary Function(s) | Reference(s) |
|---|---|---|---|---|
| ZnF-UBP | 1-121 | Compact globular fold, deep cleft, pocket for ubiquitin C-terminus | Ubiquitin binding, substrate interaction, potential regulation of catalytic activity | nih.govresearchgate.net |
Functional Roles of Ubiquitin Specific Protease 3 in Biological Processes
Role in DNA Damage Response (DDR) and Genome Integrity
USP3 is a key negative regulator of the ubiquitin-dependent signaling cascade that is initiated in response to DNA damage. Its activity is crucial for the proper coordination of DNA repair and the maintenance of genome stability.
A primary function of USP3 in the DDR is the deubiquitination of histone H2A and its variant H2AX. Following DNA damage, H2A and the phosphorylated form of H2AX, known as γH2AX, are ubiquitinated by the E3 ubiquitin ligases RNF8 and RNF168. This ubiquitination serves as a crucial signal for the recruitment of downstream DNA repair factors.
USP3 counteracts this process by specifically removing ubiquitin from these histones. tandfonline.comnih.gov Research has demonstrated that USP3 targets the monoubiquitination of H2A and γH2AX at lysine (B10760008) residues K13 and K15, which are the primary sites ubiquitinated by RNF168. tandfonline.comnih.govmdpi.com It has also been shown to act on lysines 118 and 119 of H2AX. tandfonline.comnih.gov The deubiquitinating activity of USP3 on these histones is essential for resetting the chromatin to its pre-damage state after repair is complete and for preventing excessive accumulation of repair factors at sites of DNA damage.
| Target Histone | Specific Lysine Residues Deubiquitinated by USP3 | Reference |
| H2A | K13, K15 | tandfonline.comnih.govmdpi.com |
| H2AX / γH2AX | K13, K15, K118, K119 | tandfonline.comnih.govmdpi.com |
By reversing the ubiquitination signals on histones, USP3 directly influences the localization and accumulation of several key DNA repair proteins. The RNF168-mediated ubiquitination of H2A and γH2AX is a critical step for the recruitment of factors such as BRCA1 and 53BP1 to DNA damage sites. tandfonline.comnih.gov Overexpression of USP3 has been shown to impair the accumulation of both BRCA1 and 53BP1 at these locations, indicating that USP3 acts as a negative regulator of their recruitment. tandfonline.comnih.gov
Furthermore, USP3's regulatory role extends to other factors involved in the DDR and chromatin remodeling. It directly interacts with and stabilizes the chromatin-remodeling enzyme SMARCA5 by removing K63-linked polyubiquitin (B1169507) chains. nih.govresearchgate.net This stabilization of SMARCA5 by USP3 promotes DNA damage repair. nih.gov Additionally, USP3 has been found to interact with and deubiquitinate CHK1, a critical checkpoint kinase, thereby modulating its chromatin association and activation following DNA damage. nih.gov The activity of USP3 also impacts the accumulation of RNF168 itself at sites of DNA double-strand breaks. mdpi.com
| DNA Repair Factor | Effect of USP3 Activity | Reference |
| RNF168 | Reduces accumulation at DNA damage sites | mdpi.com |
| RNF8 | Overexpression of USP3 does not impact RNF8 retention at DSBs | mdpi.com |
| BRCA1 | Impairs accumulation at DNA damage sites | tandfonline.comnih.gov |
| 53BP1 | Impairs accumulation at DNA damage sites | tandfonline.comnih.govmdpi.comrupress.org |
| SMARCA5 | Stabilizes by removing K63-linked polyubiquitination | nih.govresearchgate.net |
| CHK1 | Interacts with and deubiquitinates, modulating its activation | nih.gov |
The proper regulation of the DDR by USP3 is vital for preventing replication stress and the accumulation of spontaneous DNA breaks. Functional ablation or deficiency of USP3 leads to an increase in endogenous DNA damage, including a higher number of DNA breaks and chromosomal abnormalities. mdpi.comrupress.org Cells lacking USP3 exhibit signs of DDR activation even in the absence of external DNA damaging agents, such as enhanced 53BP1 nuclear foci. rupress.org
This accumulation of spontaneous damage suggests that USP3 plays a crucial role in resolving DNA lesions that arise during normal cellular processes like DNA replication. rupress.orgnih.govresearchgate.net USP3-deficient cells show a delay in S-phase progression, further highlighting its importance in preventing replication stress. researchgate.net The failure to properly regulate the ubiquitin-dependent DDR in the absence of USP3 can lead to unresolved DNA damage, contributing to genomic instability. rupress.orgnih.govresearchgate.net
Regulation of Chromatin Dynamics and Epigenetic Processes
USP3's function as a histone deubiquitinase intrinsically links it to the regulation of chromatin structure and epigenetic signaling. Chromatin dynamics, which involve the remodeling and modification of chromatin, are essential for regulating all DNA-templated processes. nih.gov
The balance of histone ubiquitination and deubiquitination is critical for epigenetic regulation. Histone modifications can serve as signals to recruit other proteins that alter chromatin structure and function. nih.gov By removing ubiquitin marks, USP3 can erase these signals, thereby influencing downstream epigenetic events and gene expression patterns.
USP3 is a chromatin-associated protein, which allows it to efficiently access its histone substrates. rupress.orgbiorxiv.org Its localization to chromatin underscores its role as a direct modulator of chromatin structure. The deubiquitination of histones by USP3 can alter nucleosome dynamics and the accessibility of DNA to the transcriptional and replication machinery. nih.gov
The interaction of USP3 with the chromatin remodeler SMARCA5 further solidifies its role in regulating chromatin dynamics. nih.gov Chromatin remodeling complexes utilize the energy from ATP hydrolysis to alter the structure, composition, and positioning of nucleosomes. nih.gov By stabilizing SMARCA5, USP3 contributes to the proper functioning of these remodeling processes, which are essential for DNA repair and other DNA-dependent activities. nih.gov The interplay between USP3-mediated deubiquitination and chromatin remodeling is a key aspect of its function in maintaining genome integrity.
Involvement in Cell Cycle Progression
USP3 is a key regulator of the cell cycle, ensuring the proper timing and fidelity of cell division. Its influence is particularly noted during the transition from the G1 phase to the S phase and in maintaining genomic stability.
USP3 is essential for the proper progression of the S phase of the cell cycle. nih.gov It functions as a chromatin modifier, which is a requirement for moving through this phase and maintaining the stability of the genome. nih.gov The knockdown of USP3 has been shown to interfere with the G1-S transition, consequently hindering the proliferation of cells. nih.gov
The mechanism by which USP3 facilitates cell cycle progression involves its interaction with key regulatory proteins. USP3 increases the expression of cyclins D and E, both of which are critical for regulating the G1 phase. nih.gov Furthermore, USP3 interacts with and deubiquitinates the cell division cycle 25A (Cdc25A) protein. nih.gov Cdc25A is responsible for activating cyclin-dependent kinase (CDK) complexes that drive the G1/S transition. nih.govnih.gov By stabilizing Cdc25A, USP3 ensures the timely activation of these complexes, promoting entry into the S phase. nih.gov Another target of USP3 is the transcription factor Oct4, which also acts as a promoter of the cell cycle by facilitating S phase entry. nih.gov
Table 1: USP3 Substrates in S Phase Regulation
| Substrate | Function in Cell Cycle | Effect of USP3 Action |
|---|---|---|
| Cdc25A | Activates CDK complexes to regulate G1/S progression. nih.govnih.gov | Deubiquitination and stabilization. nih.gov |
| Oct4 | Transcription factor that promotes S phase entry. nih.gov | Deubiquitination and stabilization. nih.gov |
| Histone H2A/H2B | Chromatin components. | Deubiquitination (as a chromatin modifier). nih.gov |
The progression through the cell cycle is tightly controlled by the sequential activation and degradation of regulatory proteins, a process heavily influenced by ubiquitination and deubiquitination. pnas.org While the role of USP3 in the G1/S transition is well-documented, its specific impact on the entry into mitosis is an area of ongoing investigation. Deubiquitinating enzymes, as a class, are critical for various mitotic events, including the regulation of bipolar spindle assembly and ensuring accurate chromosome segregation. pnas.org They achieve this by targeting different proteins that function at distinct phases of mitosis. pnas.org For instance, the anaphase-promoting complex/cyclosome (APC/C), a key E3 ligase, controls the metaphase-to-anaphase transition and mitotic exit by mediating the degradation of mitotic cyclins. pnas.org The reversal of such ubiquitination events by DUBs is crucial for the precise timing of mitotic progression. pnas.org
Modulation of Innate Immune Response and Inflammatory Signaling
USP3 plays a significant role in modulating the innate immune system by targeting key components of inflammatory and antiviral signaling pathways. It acts as a negative regulator, helping to maintain immune homeostasis and prevent excessive responses.
USP3 negatively regulates the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) inflammatory signaling pathways by targeting the central adaptor protein Myeloid differentiation primary response 88 (MYD88). nih.gov Upon activation of NF-κB signaling, USP3 is stabilized and translocates from the nucleus to the cytoplasm. nih.gov In the cytoplasm, USP3 specifically removes K63-linked polyubiquitin chains from MYD88. nih.gov This deubiquitination event inhibits the downstream signaling cascade that leads to the activation of the transcription factor NF-κB. nih.gov This function is part of a post-translational feedback loop that is critical for inducing innate immune "tolerance," a state that blunts subsequent NF-κB signaling to prevent chronic inflammation. nih.gov
Table 2: Effect of USP3 on NF-κB Signaling
| Signaling Component | Role in Pathway | USP3 Interaction | Outcome |
|---|
| MYD88 | Central adaptor protein for most TLRs, initiating NF-κB activation. elifesciences.orgresearchgate.net | Removes K63-linked polyubiquitin chains. nih.gov | Negative regulation of TLR/IL1β-induced NF-κB signaling. nih.gov |
USP3 also functions as a negative regulator of the type I interferon (IFN) response to viral infections. bohrium.com It achieves this by targeting RIG-I-like receptors (RLRs), such as Retinoic acid-inducible gene I (RIG-I) and Interferon-induced helicase C domain-containing protein 1 (IFIH1), also known as MDA5. nih.govbohrium.com In unstimulated cells, there is no interaction between USP3 and these RLRs. bohrium.comnih.gov However, upon viral infection or stimulation with viral ligands, USP3 binds to the caspase activation recruitment domain (CARD) of the RLRs. bohrium.comnih.gov
This binding allows USP3 to cleave the K63-linked polyubiquitin chains from RIG-I. bohrium.comnih.gov The K63-linked ubiquitination of RIG-I is a critical step for its activation and the subsequent induction of the type I IFN pathway. bohrium.com By removing these ubiquitin chains, USP3 inhibits the downstream phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN production. bohrium.comnih.gov Consequently, the knockdown of USP3 enhances the ubiquitination of RIG-I, augments IRF3 phosphorylation, and boosts the production of type I IFN cytokines, leading to increased antiviral immunity. bohrium.comnih.gov
Influence on Transcriptional Regulation and Gene Expression
The ubiquitin-proteasome system (UPS) regulates gene expression through various mechanisms, including the direct modification of transcription factors and histone proteins. frontiersin.orgnih.govresearchgate.net USP3 contributes to this regulatory layer by controlling the stability of specific transcription factors, thereby influencing their ability to regulate target gene expression.
A prime example of this function is the regulation of the transcription factor Oct4. nih.gov Oct4 is a crucial factor for maintaining the pluripotency of human embryonic stem cells (hESCs). nih.gov USP3 acts as a protein stabilizer for Oct4 by deubiquitinating it. nih.govnih.gov This interaction occurs in the nucleus, where USP3 and Oct4 co-localize. nih.gov The deubiquitination of Oct4 by USP3 protects it from degradation, thereby ensuring that its protein levels are maintained for proper cellular function. nih.govnih.gov The depletion of USP3 leads to a decrease in Oct4 protein levels, demonstrating that USP3 regulates Oct4 at the post-translational level rather than affecting its mRNA levels. nih.gov This control over a key transcription factor highlights the influence of USP3 on fundamental gene expression programs that determine cell fate. nih.gov
Stabilization of Transcription Factors (e.g., TP53, KLF5, Snail1)
A primary function of USP3 is the stabilization of key transcription factors that govern essential cellular programs. By reversing ubiquitination, USP3 ensures the appropriate levels and activity of these proteins.
TP53 (p53): The tumor suppressor protein p53 is a crucial guardian of genome integrity, and its degradation is largely mediated by the E3 ligase MDM2. Research has identified USP3 as a significant regulator of p53 stability. nih.gov USP3 directly interacts with p53 and removes ubiquitin chains, protecting it from proteasomal degradation. nih.gov Depletion of USP3 in normal cells leads to a marked acceleration in p53 degradation, which in turn promotes cell proliferation and transformation. nih.gov Conversely, the reintroduction of wild-type USP3, but not its catalytically inactive mutant (C168S), restores p53 stability and suppresses these transformative phenotypes. nih.gov This positions USP3 as a vital component in the p53 regulatory network.
KLF5 (Krüppel-like factor 5): KLF5 is a transcription factor implicated in the proliferation, survival, and tumorigenesis of various cancers, particularly breast cancer. researchgate.netnih.govresearchgate.net The stability of the KLF5 protein is controlled by ubiquitination. USP3 has been identified as a bona fide deubiquitinase for KLF5. researchgate.netnih.govresearchgate.net Genome-wide siRNA library screening pinpointed USP3 as an enzyme that interacts with and stabilizes KLF5 by reversing its polyubiquitination. researchgate.netnih.gov In breast cancer cells, the knockdown of USP3 results in decreased KLF5 levels and inhibits cell proliferation in vitro and tumor growth in vivo. researchgate.netnih.gov This inhibitory effect can be partially reversed by the ectopic expression of KLF5, confirming the functional link between USP3 and KLF5. researchgate.netnih.gov Furthermore, a positive correlation between the protein levels of USP3 and KLF5 has been observed in human breast cancer samples. researchgate.netnih.gov
Snail1: Snail1 is a master transcription factor that promotes the epithelial-mesenchymal transition (EMT), a critical process in tumor invasion and metastasis. USP3 has been shown to be a key regulator of Snail1 stability. In glioblastoma cells, USP3 directly interacts with Snail1 and stabilizes it through deubiquitination. mdpi.com The silencing of USP3 in these cells reduces their migratory and invasive capabilities, an effect that can be largely rescued by overexpressing Snail1. mdpi.com This indicates that the USP3-Snail signaling axis is a critical pathway in promoting EMT and invasion in glioblastoma. mdpi.com This function is not limited to brain tumors, as USP3-mediated stabilization of Snail1 has also been implicated in other cancers. nih.gov
Table 1: USP3-Mediated Stabilization of Transcription Factors
| Transcription Factor | Cellular Context | Key Findings | Reference |
|---|---|---|---|
| TP53 (p53) | Normal Cells | USP3 interacts with and deubiquitinates p53, preventing its degradation. Depletion of USP3 enhances cell proliferation and transformation. | nih.gov |
| KLF5 | Breast Cancer | USP3 deubiquitinates and stabilizes KLF5, promoting cancer cell proliferation and tumor growth. USP3 and KLF5 protein levels are positively correlated in tumor samples. | researchgate.netnih.gov |
| Snail1 | Glioblastoma | USP3 is a bona fide deubiquitinase for Snail1. It stabilizes Snail1, promoting epithelial-mesenchymal transition (EMT) and cell invasion. | mdpi.com |
Regulation of Gene Expression Programs
By stabilizing transcription factors like TP53, KLF5, and Snail1, USP3 indirectly orchestrates the gene expression programs they control. The ubiquitin-proteasome system (UPS) is a pivotal player in the control of gene expression, with both proteolytic and non-proteolytic functions in transcription. USP3's role in this system is primarily proteolytic regulation, where it salvages key regulators from degradation.
Cell Cycle and Proliferation: Through the stabilization of KLF5 in breast cancer, USP3 promotes the expression of genes necessary for cell proliferation. researchgate.netnih.gov Similarly, by counteracting the degradation of p53, USP3 helps maintain control over the cell cycle and prevents unchecked proliferation in normal cells. nih.gov
Epithelial-Mesenchymal Transition (EMT): The stabilization of Snail1 by USP3 is a critical event in activating the EMT program. mdpi.com This leads to the repression of epithelial markers and the activation of mesenchymal genes, endowing cancer cells with migratory and invasive properties.
Pluripotency: In human embryonic stem cells, USP3 has been shown to deubiquitinate and stabilize the core pluripotency transcription factor Oct4. Depletion of USP3 leads to a decrease in Oct4 protein levels, demonstrating USP3's role in maintaining the gene expression program required for stem cell identity.
Contribution to Cellular Homeostasis and Stress Response
USP3 is integral to the cellular machinery that maintains balance and responds to damaging stimuli, thereby protecting the cell from various stresses.
Response to Oxidative Stress
The ubiquitin-proteasome pathway is a primary mechanism for the selective degradation of damaged proteins, including those oxidized by cellular stress. While mild oxidative stress can up-regulate the ubiquitination system, severe or sustained stress can impair its function. Deubiquitinating enzymes are crucial for reversing ubiquitination, thereby regulating protein fate and signaling pathways.
Recent findings indicate a role for USP3 in stabilizing mitochondrial proteins under hypoxic stress, a condition closely related to oxidative stress. USP3 has been shown to stabilize the mitochondrial cristae organizing protein MIC19 through deubiquitination in the hypoxic microenvironment of non-small cell lung cancer. nih.gov This action is crucial for maintaining mitochondrial function under stress conditions and promotes cancer progression. nih.gov This suggests that by selectively stabilizing key proteins, USP3 helps cells adapt and survive under conditions of cellular stress.
Adaptation to Genotoxic Stress
USP3 plays a pivotal and well-documented role in the DNA damage response (DDR), a network of pathways that detects, signals, and repairs DNA lesions caused by genotoxic stress. nih.govresearchgate.net Its function is critical for maintaining genome integrity and stability. nih.gov
Chromatin Remodeling: USP3 acts as a chromatin modifier by deubiquitinating monoubiquitinated histones H2A (uH2A) and H2B (uH2B). nih.gov The removal of these ubiquitin marks is essential for the proper regulation of the DDR. Downregulation of USP3 leads to an accumulation of uH2A and uH2B, resulting in replication stress, delayed S-phase progression, and an accumulation of DNA breaks. nih.gov
Regulation of DDR Factors: USP3 influences the aggregation of key DDR factors at sites of DNA damage. Overexpression of USP3 has been shown to impair the recruitment of repair proteins such as BRCA1 and 53BP1 to these sites. nih.gov It also deactivates the CHK1 checkpoint, further modulating the cellular response to DNA damage. nih.gov
Preventing Chronic Stress: Studies using mouse models have shown that the absence of USP3 leads to increased accumulation of spontaneous DNA damage. nih.gov This highlights USP3's role in preventing chronic genotoxic stress by controlling chromatin ubiquitination, the absence of which can lead to tumorigenesis and a decline in tissue function. nih.gov
Table 2: USP3's Role in Adapting to Genotoxic Stress
| Mechanism | Substrate(s) | Cellular Outcome | Reference |
|---|---|---|---|
| Chromatin Deubiquitination | Histones H2A, H2B, γ-H2AX | Regulates DNA damage response, prevents replication stress and DNA breaks. | nih.gov |
| Regulation of Repair Factors | BRCA1, 53BP1, CHK1 | Modulates recruitment of repair proteins to damage sites and checkpoint activation. | nih.gov |
| Genome Integrity Maintenance | Various | Prevents accumulation of spontaneous DNA damage, protecting against tumorigenesis. | nih.gov |
Regulation of Ubiquitin Specific Protease 3 Activity and Expression
Post-Translational Modifications Affecting USP3 Activity
Post-translational modifications (PTMs) are crucial for the dynamic regulation of deubiquitinating enzymes (DUBs), influencing their catalytic activity, stability, and interaction with other proteins. nih.govmdpi.com Like many enzymes, the activity of USP3 is subject to regulation by PTMs, which allows for rapid and reversible control in response to cellular signals.
Ubiquitination and deubiquitination are fundamental PTMs that govern the stability and function of a vast number of cellular proteins. nih.govnih.gov The catalytic activity of USP3 is intrinsically linked to its ability to cleave ubiquitin chains from target substrates. nih.gov For instance, the deubiquitinase activity of USP3 is essential for its role in stabilizing the tumor suppressor protein p53. A catalytically inactive mutant of USP3 (C168S) fails to restore p53 stability, highlighting that the enzymatic function is paramount.
While specific phosphorylation sites on USP3 that directly modulate its activity are still under investigation, phosphorylation is a well-established mechanism for regulating other DUBs. nih.gov For example, the serine/threonine kinase Akt has been shown to phosphorylate and activate USP14, another member of the ubiquitin-specific protease family, suggesting that similar kinase-mediated regulation could apply to USP3 to control its function in various signaling pathways. mdpi.com The reversible nature of PTMs like phosphorylation and ubiquitination allows cells to finely tune the activity of DUBs in response to diverse stimuli. nih.gov
Protein-Protein Interactions Regulating USP3 Function
Protein-protein interactions are a key mechanism for regulating the function of deubiquitinating enzymes, often by enhancing catalytic activity, determining substrate specificity, or controlling subcellular localization. nih.gov USP3 engages in several critical interactions that directly influence its regulatory roles.
A significant regulatory interaction occurs between USP3 and WD repeat-containing proteins. The USP1/USP12/USP46 subfamily of deubiquitinases, which are homologs of USP3, form complexes with the WD40-repeat protein WDR48 (also known as UAF1). mdpi.com This interaction is known to stimulate the catalytic activity of the deubiquitinases. mdpi.com Furthermore, proteins like WDR48 can stabilize their partner DUBs by preventing their ubiquitination and subsequent degradation by the proteasome, ensuring the DUB is available and functional. embopress.org
USP3 also directly interacts with key signaling molecules to modulate specific pathways. In the context of innate immunity, USP3 interacts with the adapter protein MyD88. elifesciences.org Upon activation of Toll-like receptor (TLR) signaling, USP3 translocates from the nucleus to the cytoplasm where it specifically removes K63-linked polyubiquitin (B1169507) chains from MyD88. elifesciences.org This deubiquitination event inhibits MyD88-dependent NF-κB activation, acting as a negative feedback mechanism to control the inflammatory response. elifesciences.org The enzymatic activity of USP3 is indispensable for this function. elifesciences.org
Another well-documented interaction is between USP3 and the tumor suppressor p53. USP3 directly binds to p53 and removes ubiquitin chains, thereby preventing its MDM2-mediated degradation and enhancing its stability. nih.gov This stabilization of p53 by USP3 inhibits excessive cell proliferation and transformation. nih.gov
| Interacting Protein | Context of Interaction | Functional Consequence for USP3/Target | Citation |
|---|---|---|---|
| MyD88 | Innate immune signaling (TLR/IL-1R pathway) | USP3 deubiquitinates K63-linked chains on MyD88, inhibiting NF-κB signaling. | elifesciences.org |
| p53 | Regulation of cell cycle and genome integrity | USP3 deubiquitinates and stabilizes p53, enhancing its tumor-suppressive function. | nih.gov |
| WDR48 (UAF1) | General regulation of USP activity (by homology) | Stimulates catalytic activity and stabilizes the DUB. | mdpi.comembopress.org |
| ASC | Inflammasome activation | USP3 deubiquitinates K48-linked chains on ASC, stabilizing it and promoting inflammasome activation. | nih.govnih.gov |
Transcriptional and Post-Transcriptional Regulation of USP3 Expression
The expression of the USP3 gene is tightly controlled at both the transcriptional and post-transcriptional levels, ensuring its availability is matched to cellular needs. amegroups.org
At the transcriptional level, several factors have been identified that positively regulate USP3 expression. In glioblastoma, the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway, has been shown to upregulate USP3. amegroups.org Additionally, in neuroblastoma, the ALYREF-MYCN complex can drive the transcription of the USP3 gene. nih.govamegroups.org
Post-transcriptional regulation, which occurs after the gene has been transcribed into mRNA, is also a critical control layer. The stability of USP3 mRNA can be modulated by long non-coding RNAs (lncRNAs). For example, in gastric cancer, the exosome-secreted lncRNA SND1-IT1 can recruit the protein DDX54 to stabilize USP3 mRNA, leading to increased USP3 protein levels. Similarly, another lncRNA, LINC01605, recruits the insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2) to enhance the stability of USP3 mRNA, subsequently activating the NF-κB pathway. These mechanisms demonstrate how the half-life and translational potential of USP3 mRNA are actively managed within the cell.
Role of tRNA-Derived RNA Fragments in USP3 Translational Repression
A fascinating and relatively novel layer of post-transcriptional regulation involves small non-coding RNAs derived from transfer RNAs (tRNAs), known as tRNA-derived fragments (tRFs) and tRNA halves (tiRNAs). nih.gov These molecules are not random degradation products but are specifically generated through cleavage of precursor or mature tRNAs and can play significant roles in gene silencing.
tRFs are broadly classified based on their origin from the parent tRNA, including tRF-5, tRF-3, tRF-2, tRF-1, and i-tRFs. They can regulate gene expression through several mechanisms. Some tRFs function in a manner similar to microRNAs (miRNAs), where they are loaded into an Argonaute (AGO) protein complex and guide it to target mRNAs through sequence complementarity, typically in the 3' untranslated region (3' UTR), leading to mRNA cleavage or translational repression. embopress.org Other tRFs can displace RNA-binding proteins from target transcripts. For instance, under hypoxic conditions, an increase in certain tRFs can competitively bind to the protein YBX1, displacing it from oncogenic mRNAs and thereby reducing their stability.
Methodological Approaches in Ubiquitin Specific Protease 3 Research
Biochemical Characterization of DUB Activity (e.g., In Vitro DUB Assays)
Biochemical assays are fundamental to directly measure the deubiquitinase (DUB) activity of USP3 and to screen for potential inhibitors. These in vitro assays typically utilize purified, recombinant USP3 protein and a ubiquitinated substrate. mdpi.com The core principle involves incubating the enzyme with the substrate and measuring the resulting product, either cleaved ubiquitin or the deubiquitinated substrate itself. nih.gov
The choice of substrate is critical and can range from generic fluorogenic reporters to specific polyubiquitin (B1169507) chains or full, ubiquitinated proteins. researchgate.netreactionbiology.com A common approach employs ubiquitin-rhodamine, where the cleavage of the ubiquitin moiety releases the fluorophore, leading to a measurable increase in fluorescence. researchgate.net Another method measures the cleavage of specific di-ubiquitin linkages (e.g., K48- or K63-linked) to determine linkage specificity. nih.gov
More physiologically relevant assays use a specific protein substrate that has been previously ubiquitinated. For instance, researchers have incubated recombinant USP3 with ubiquitinated Apoptosis-associated speck-like protein containing a CARD (ASC) or APOBEC3G (A3G) to confirm direct deubiquitination in a controlled environment. nih.govresearchgate.net The reaction is typically performed in a deubiquitination buffer containing components like Tris-HCl, NaCl, and a reducing agent such as DTT to maintain enzyme stability and activity. nih.gov The results are often visualized by immunoblotting, detecting the shift in molecular weight as ubiquitin is removed from the substrate. researchgate.net
Table 1: Examples of In Vitro DUB Assays for USP3 Click on the headers to sort the data.
| Assay Type | Substrate | Detection Method | Key Finding | Reference |
|---|---|---|---|---|
| Fluorogenic Assay | Ubiquitin-Rhodamine110 (Ub-Rho) | Fluorescence Measurement | General method for high-throughput screening of DUB activity and inhibitors. researchgate.net | researchgate.net |
| Specific Substrate Assay | Ubiquitinated ASC protein | Immunoblotting | USP3 directly removes polyubiquitin chains from ASC. researchgate.net | researchgate.net |
| Specific Substrate Assay | Ubiquitinated A3G protein | Immunoblotting | The UCH domain of USP3 is effective in removing polyubiquitination from A3G. nih.gov | nih.gov |
| Linkage Specificity Assay | K48-linked diubiquitin | Not specified (likely gel-based) | Used to test if a compound inhibits the catalytic activity of USP3. nih.gov | nih.gov |
Genetic Manipulation Techniques (e.g., siRNA-mediated Depletion, CRISPR-Cas9 Gene Editing)
To investigate the function of USP3 within a cellular context, researchers employ genetic manipulation techniques to reduce or eliminate its expression. Short interfering RNA (siRNA) is a common method for transiently silencing, or "knocking down," the USP3 gene. nih.gov This approach has been used in various cancer cell lines, including prostate (PC3, DU145) and breast (HCC1937, HCC1806), to show that reduced USP3 expression leads to decreased cell proliferation. nih.govnih.gov The effectiveness of the knockdown is typically validated at both the mRNA level (using qPCR) and the protein level (using Western blot). nih.gov
For a more permanent and complete loss of function, the CRISPR-Cas9 gene editing system is utilized. nih.gov This technology allows for the creation of stable knockout cell lines by introducing targeted mutations, often a frameshift, into the USP3 gene, leading to a non-functional protein. youtube.com For example, CRISPR-Cas9 was used to generate USP3 knockout THP-1 monocytic cells to study its role in the immune response. nih.gov These knockout models are invaluable for studying the long-term consequences of USP3 loss and for in vivo studies using xenograft models. nih.gov
Table 2: Genetic Manipulation of USP3 in Research Click on the headers to sort the data.
| Technique | Cell Line(s) | Purpose/Outcome | Reference |
|---|---|---|---|
| siRNA knockdown | HCC1937, HCC1806 (Breast Cancer) | Demonstrated that USP3 knockdown decreased cell viability and reduced KLF5 protein half-life. nih.gov | nih.gov |
| shRNA knockdown | PC3, DU145 (Prostate Cancer) | Showed that stable USP3 knockdown reduced cell proliferation, colony formation, and migration. nih.gov | nih.gov |
| CRISPR-Cas9 knockout | Neuroblastoma cells | Used to confirm that USP3 stabilizes the REST protein, and its knockout promoted neuronal differentiation. nih.gov | nih.gov |
| CRISPR-Cas9 knockout | THP-1 (Monocytic Leukemia) | Generated USP3-deficient cells to show that loss of USP3 enhances TLR-mediated proinflammatory responses. nih.gov | nih.gov |
Proteomic and Interactomic Analyses for Substrate and Partner Identification
Identifying the substrates and binding partners of USP3 is crucial to understanding its molecular pathways. The primary method for this is immunoaffinity purification coupled with mass spectrometry (MS). nih.gov In this approach, USP3 is immunoprecipitated from cell lysates using a specific antibody, pulling down USP3 along with its direct and indirect binding partners. nih.govthebiogrid.org The entire complex is then analyzed by mass spectrometry to identify all the associated proteins. nih.gov This technique led to the identification of SMARCA5 as a key interaction partner of USP3 in prostate cancer cells. nih.gov
Once potential partners are identified, the interactions are typically validated using more targeted methods. Co-immunoprecipitation (Co-IP) is a standard validation technique where immunoprecipitation of a tagged version of USP3 is shown to pull down the endogenous partner protein, and vice-versa. nih.gov Other methods like the Duolink in situ proximity ligation assay can be used to confirm that the two proteins are in close proximity within the cell. nih.gov Large-scale interaction databases like STRING compile data from multiple sources, including experimental evidence and text mining, to provide a comprehensive network of predicted and known USP3 interactors, which include histones H2A and H2B. string-db.org
Table 3: Identification of USP3 Interacting Proteins Click on the headers to sort the data.
| Methodology | Identified Partner(s) | Cell Type/System | Significance | Reference |
|---|---|---|---|---|
| Immunoaffinity Purification + Mass Spectrometry | SMARCA5 | PC3 (Prostate Cancer) | Identified SMARCA5 as a substrate; USP3 deubiquitinates and stabilizes it. nih.gov | nih.gov |
| CRISPR/Cas9 screen + Immunoprecipitation | REST | Neuroblastoma | Identified USP3 as a DUB that stabilizes the REST protein. nih.gov | nih.gov |
| Co-immunoprecipitation | MyD88 | HEK293T | Confirmed a direct interaction, showing USP3 deubiquitinates MyD88 to regulate immune signaling. embopress.org | embopress.org |
| Genome-wide siRNA screen | KLF5 | Breast Cancer | Identified USP3 as a new deubiquitinase for the KLF5 transcription factor. nih.gov | nih.gov |
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM of USP3 domains/complexes)
Understanding the three-dimensional structure of USP3 is key to deciphering its mechanism of action and for designing specific inhibitors. USP3 is known to contain two primary conserved domains: an N-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP or ZnF-UBD) and a C-terminal USP catalytic domain, also known as a Ubiquitin C-terminal Hydrolase (UCH) domain. nih.govnih.gov The catalytic domain contains the conserved catalytic triad (B1167595) of Cys, His, and Asp/Asn residues essential for enzymatic activity. ebi.ac.uk
Structural studies have revealed that the ZnF-UBP domain has a unique, compact globular fold. nih.gov However, obtaining high-resolution crystal structures can be challenging. Researchers attempting to solve the crystal structure of the USP3 ZnF-UBD, both alone and in complex with ligands, were unsuccessful. nih.gov In such cases, alternative structural techniques are employed. Hydrogen–deuterium exchange mass spectrometry (HDX-MS) was successfully used to map the binding site of a small molecule ligand to the C-terminal ubiquitin-binding pocket of the USP3 ZnF-UBD. nih.gov This method measures changes in the protein's solvent accessibility upon ligand binding, providing valuable structural information in the absence of a crystal structure.
Table 4: Structural Features of USP3 Domains Click on the headers to sort the data.
| Domain | Amino Acid Residues (approx.) | Structural/Functional Notes | Method of Study | Reference |
|---|---|---|---|---|
| ZnF-UBP (Zinc Finger Ubiquitin-Binding) | 1-121 | Mediates interaction with ubiquitinated substrates like uH2A. nih.gov Its structure is a compact globular fold. nih.gov | HDX-MS, Mutagenesis | nih.govnih.gov |
| UCH (USP Catalytic Domain) | 159-511 | Contains the catalytic triad (C168 is the catalytic cysteine) responsible for DUB activity. nih.govnih.gov Interacts with the Helicase C-terminal of SMARCA5. nih.gov | Mutagenesis, Molecular Modeling | nih.govnih.govnih.gov |
Cellular Assays for Functional Validation (e.g., Cell Proliferation, DNA Damage Foci Formation)
Following biochemical and genetic studies, cellular assays are essential to validate the function of USP3 in a physiological context. These assays measure specific cellular behaviors that are hypothesized to be regulated by USP3.
To assess the role of USP3 in cell growth, a variety of proliferation assays are used. abcam.com These include colony formation assays, which measure the ability of single cells to grow into a colony over an extended period, and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assays, which measure DNA synthesis in actively dividing cells. nih.goveuropeanreview.org Studies using these methods have consistently shown that depleting USP3 in cancer cells significantly reduces their proliferative capacity. nih.govnih.goveuropeanreview.org
To investigate USP3's role in the DNA damage response (DDR), researchers quantify the formation of nuclear foci, which are accumulations of DDR proteins at sites of DNA damage. youtube.com The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the DDR, and antibodies against γH2AX are used to visualize these foci via immunofluorescence. nih.gov Similarly, the recruitment of proteins like 53BP1 to DNA break sites is another key marker. nih.gov Studies have shown that depletion of USP3 leads to an increase in spontaneous DNA breaks and an accumulation of γH2AX and 53BP1 foci, indicating a crucial role for USP3 in maintaining genome integrity and resolving DNA damage. nih.govnih.gov
Table 5: Cellular Assays for USP3 Functional Validation Click on the headers to sort the data.
| Assay Type | Cellular Process | Method | Observation with USP3 Depletion | Reference |
|---|---|---|---|---|
| Cell Proliferation | Cell Growth | Colony Formation Assay, EdU Assay, CCK-8 Assay | Reduced number of colonies, decreased EdU incorporation, and lower cell viability. nih.goveuropeanreview.org | nih.govnih.goveuropeanreview.org |
| DNA Damage Response | Genome Integrity | Immunofluorescence of γH2AX foci | Increased number of γH2AX foci, indicating accumulation of DNA damage. nih.govnih.gov | nih.govnih.govnih.gov |
| DNA Damage Response | Genome Integrity | Immunofluorescence of 53BP1 foci | Enhanced formation of 53BP1 nuclear foci, indicating unresolved DNA breaks. nih.gov | nih.gov |
| Cell Cycle | S-phase Progression | Flow Cytometry | Delayed S-phase progression and abnormal DNA replication. nih.gov | nih.gov |
Pathophysiological Implications of Ubiquitin Specific Protease 3 Dysregulation
Role in Cancer Pathogenesis
Emerging evidence highlights the significant role of USP3 in the development and progression of various cancers. nih.gov, researchgate.net, nih.gov Its overexpression has been observed in several malignancies, including gastric cancer, glioblastoma, and breast cancer, where it often correlates with poor patient prognosis. nih.gov, mdpi.com, nih.gov, nih.gov USP3 contributes to cancer pathogenesis through multiple mechanisms, including the modulation of cell proliferation, enhancement of metastatic potential, and influence on the response to chemotherapy. nih.gov, nih.gov
Modulation of Cell Proliferation and Transformation
USP3 has been shown to be a critical regulator of cell proliferation and transformation in several types of cancer. nih.gov, nih.gov, nih.gov It can promote cancer cell growth by stabilizing key proteins involved in cell cycle progression. nih.gov, nih.gov For instance, in breast cancer, USP3 deubiquitinates and stabilizes Krüppel-like factor 5 (KLF5), a transcription factor that drives the proliferation of breast cancer cells. nih.gov, thebiogrid.org Knockdown of USP3 in breast cancer cell lines leads to decreased cell proliferation in vitro and reduced tumor growth in vivo. nih.gov
In gallbladder cancer, USP3 is highly expressed and promotes cell proliferation by deubiquitinating and stabilizing pyruvate (B1213749) kinase L/R (PKLR), a key glycolytic enzyme. nih.gov, uni.lu This action enhances glycolysis and provides the necessary energy for rapid tumor growth. nih.gov, uni.lu Similarly, in gastric cancer, silencing USP3 has been found to suppress cancer cell proliferation and spreading. nih.gov The overexpression of USP3 in gastric cancer cells, conversely, promotes these malignant phenotypes by influencing molecules related to cell cycle control. nih.gov
The role of USP3 in cell proliferation is often linked to its deubiquitinating activity on specific substrates that are crucial for cell cycle checkpoints and DNA damage response pathways. nih.gov By removing ubiquitin tags from these proteins, USP3 can prevent their degradation and enhance their activity, thereby driving uncontrolled cell division and contributing to malignant transformation. nih.gov, nih.gov
Impact on Epithelial-Mesenchymal Transition (EMT) and Metastasis
USP3 plays a significant role in promoting the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. aacrjournals.org, nih.gov, nih.gov, nih.gov EMT allows stationary epithelial cancer cells to acquire a migratory, mesenchymal phenotype, enabling them to invade surrounding tissues and metastasize to distant organs. aacrjournals.org
In gastric cancer , USP3 expression is upregulated and has been shown to promote cell migration, invasion, and EMT. nih.gov, mdpi.com, nih.gov Mechanistically, USP3 can deubiquitinate and stabilize SUZ12 (Suppressor of zeste 12 protein homolog), a core component of the Polycomb Repressive Complex 2 (PRC2). nih.gov The USP3-SUZ12 axis is critical for promoting tumor progression and metastasis in gastric cancer. nih.gov Furthermore, USP3 has been found to deubiquitinate and stabilize collagen proteins COL9A3 and COL6A5, which also contributes to the promotion of EMT, invasion, and migration of gastric cancer cells. frontiersin.org, nih.gov
In breast cancer , while the direct role of USP3 in EMT is an area of ongoing investigation, its ability to stabilize proteins like KLF5 suggests a potential influence on metastatic processes. nih.gov, thebiogrid.org High levels of KLF5 are associated with increased migration and tumorigenesis. nih.gov Additionally, several deubiquitinating enzymes (DUBs), including USP3, are known to stabilize Snail, a master regulator of EMT, in various cancers. nih.gov, mdpi.com, mdpi.com
In glioblastoma , the most aggressive type of brain tumor, USP3 is significantly upregulated and correlates with poor patient survival. aacrjournals.org, nih.gov It promotes glioblastoma cell invasion and EMT by directly interacting with and stabilizing the Snail transcription factor through deubiquitination. aacrjournals.org, nih.gov Silencing USP3 in glioblastoma cells has been shown to reduce their migratory and invasive capabilities. aacrjournals.org
Contribution to Chemotherapy Response Mechanisms
USP3 has been implicated in the response of cancer cells to chemotherapy, often contributing to drug resistance. nih.gov, researchgate.net Its role in the DNA damage response (DDR) is a key factor in this process. nih.gov By modulating the stability and activity of proteins involved in DNA repair, USP3 can enhance the ability of cancer cells to survive the DNA-damaging effects of many chemotherapeutic agents. nih.gov
In prostate cancer, USP3 is frequently upregulated and contributes to chemotherapy resistance by stabilizing and deubiquitinating SMARCA5, a chromatin-remodeling enzyme involved in DNA double-strand break repair. nih.gov Knockdown of USP3 in prostate cancer cells increases their sensitivity to docetaxel, a common chemotherapy drug. nih.gov This suggests that targeting the USP3-SMARCA5 axis could be a valuable strategy to overcome chemotherapy resistance in patients with prostate cancer. nih.gov
Furthermore, deubiquitinating enzymes, in general, are known to be closely related to chemotherapy resistance by maintaining the stability of drug targets or enhancing the function of anti-apoptotic proteins. researchgate.net The ability of USP3 to stabilize various oncoproteins suggests that its overexpression could contribute to a more general mechanism of resistance to a range of cancer therapies. researchgate.net, nih.gov, nih.gov For instance, in breast cancer, depletion of USP3 has been shown to sensitize cancer cells to genotoxic chemotherapeutic drugs. nih.gov
Involvement in Neurodegenerative Conditions
The ubiquitin-proteasome system (UPS) is crucial for maintaining protein homeostasis in neuronal cells, and its dysregulation is a well-established factor in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.gov While the specific role of USP3 in these conditions is still an emerging area of research, the general involvement of deubiquitinating enzymes in neuronal function and survival points to its potential significance. researchgate.net, nih.gov
Dysfunction of the UPS can lead to the accumulation of misfolded and aggregated proteins, a common hallmark of many neurodegenerative disorders. nih.gov Deubiquitinating enzymes like USP3 regulate the stability and degradation of a vast number of proteins, and their altered activity could therefore contribute to the proteotoxic stress observed in these diseases. researchgate.net, researchgate.net
Some studies have begun to explore the connection between specific USPs and neuroinflammation, a process implicated in neurodegeneration. For example, USP3 has been shown to regulate inflammatory signaling pathways. nih.gov While direct evidence linking USP3 dysregulation to specific neurodegenerative diseases is still limited, its fundamental role in cellular processes like the DNA damage response and protein stability makes it a plausible candidate for involvement in the complex pathology of these conditions. nih.gov, researchgate.net
Maintenance of Stem Cell Quiescence and Self-Renewal
USP3 plays a crucial role in the maintenance of hematopoietic stem cells (HSCs), the cells responsible for replenishing the body's blood and immune systems. biorxiv.org, researchgate.net, biorxiv.org It is required to preserve the repopulation potential and self-renewal capacity of HSCs. researchgate.net, biorxiv.org
Research has shown that the loss of USP3 can protect HSCs from functional decline by modulating the ubiquitin-dependent DNA damage response. biorxiv.org This suggests that USP3 is involved in maintaining the genomic integrity of these vital stem cells. biorxiv.org, biorxiv.org
Furthermore, USP3 has been shown to stabilize the key transcription factor Oct4 in human embryonic stem cells through its deubiquitinating activity. researchgate.net Oct4 is a master regulator of pluripotency and self-renewal in stem cells. The ability of USP3 to control the stability of such a critical factor underscores its importance in stem cell biology. researchgate.net The involvement of USP3 in maintaining stem cell properties has also led to investigations into its potential role in cancer stem cells, which are thought to drive tumor growth and recurrence. researchgate.net
Future Directions and Emerging Research Avenues for Ubiquitin Specific Protease 3
Identification of Novel Substrates and Interaction Partners
A primary avenue of future research is the continued discovery and validation of novel substrates and proteins that interact with USP3. Identifying the full spectrum of its targets is crucial for understanding its diverse biological roles. Early work identified its role in deubiquitinating histones H2A and H2B, establishing it as a chromatin modifier essential for genome stability. nih.govnih.gov Since then, research has expanded its known interactome significantly.
Methodologies for identifying these partners have evolved. Traditional techniques like immunoprecipitation followed by mass spectrometry (IP-LC/MS) have been successful in identifying stable interactions. nih.gov However, the often transient and weak nature of enzyme-substrate interactions presents a challenge. nih.gov To overcome this, newer proteomic-based methods are being employed, including proximity-dependent biotin (B1667282) identification (BioID) and various ubiquitin ligase-substrate trapping techniques, which are expected to accelerate the discovery of novel USP3 substrates. nih.gov
Recent studies have successfully identified several key substrates, highlighting USP3's role in distinct signaling pathways. For instance, in prostate cancer, USP3 was found to interact with and stabilize SMARCA5, a chromatin-remodeling enzyme, by removing its K63-linked polyubiquitin (B1169507) chains, thereby promoting DNA damage repair and chemotherapy resistance. nih.gov In osteosarcoma, ubiquitin-omics sequencing identified the EPH receptor A2 (EPHA2) as a downstream target, with USP3-mediated deubiquitination leading to activation of the PI3K/AKT pathway. nih.gov Other notable substrates include ASC, where USP3 interaction promotes inflammasome activation, and MYCN, where USP3-driven stabilization contributes to neuroblastoma tumorigenesis. nih.govnih.gov
A summary of recently identified USP3 substrates and their functional implications is presented below.
| Substrate | Cellular Context/Disease | Key Functional Consequence of Deubiquitination | Reference(s) |
| SMARCA5 | Prostate Cancer | Stabilization of SMARCA5, promotion of DNA damage repair and resistance to docetaxel. | nih.gov |
| EPHA2 | Osteosarcoma | Stabilization of EPHA2, activation of the PI3K/AKT signaling pathway, increased cell proliferation and invasion. | nih.gov |
| ASC | Innate Immunity | Removal of K48-linked ubiquitin chains, stabilization of ASC protein, and promotion of NLRP3 inflammasome activation. | nih.govnih.govresearchgate.net |
| MyD88 | Innate Immunity | Removal of K63-linked polyubiquitin chains, negative regulation of TLR/IL-1β-induced inflammatory signaling. | nih.govembopress.org |
| Claspin | Glioblastoma | Stabilization of Claspin, activation of ATR/CHK1 signaling, and contribution to radiation resistance. | nih.gov |
| MYCN | Neuroblastoma | Cleavage of K48- and K63-linked ubiquitin chains, stabilization of MYCN, and promotion of tumor growth. | nih.gov |
| SUZ12 | Gastric Cancer | Stabilization of SUZ12 (a component of the PRC2 complex), implicated in maintaining cancer stemness. | nih.gov |
| IKKβ | Nasopharyngeal Carcinoma | Deubiquitination and stabilization of IKKβ, leading to activation of the NF-κB pathway. | nih.gov |
| Histones H2A/H2B | General Cell Biology | Deubiquitination required for S phase progression and maintenance of genome integrity. | nih.govnih.gov |
Elucidation of Regulatory Networks Governing USP3 Activity
Understanding how USP3 itself is regulated is as important as identifying its substrates. The activity and expression of USP3 are governed by a complex network of upstream signals, including transcriptional regulators, non-coding RNAs, and post-translational modifications. nih.govembopress.org
At the transcriptional level, specific signaling pathways have been shown to control USP3 expression. In glioblastoma, the Smoothened (Smo) protein, a key component of the Hedgehog signaling pathway, positively regulates USP3 transcription by facilitating the binding of the transcription factor Gli2 to the USP3 promoter. nih.gov Another example is the ALYREF-MYCN complex, which drives USP3 transcription in neuroblastoma. nih.gov
Post-transcriptional regulation by non-coding RNAs is also a significant control mechanism. Long non-coding RNAs (lncRNAs) and circular RNAs generally act as positive regulators, while microRNAs (miRNAs) typically function as negative regulators. nih.gov For instance, in gastric cancer, the exosomal lncRNA SND1-IT1 recruits an RNA helicase to enhance the stability of USP3 mRNA. nih.govmdpi.com Conversely, hsa_circ_0017639 promotes USP3 expression by acting as a sponge for miR-224-5p. mdpi.com
Post-translational modifications (PTMs) of USP3 provide another layer of regulation. youtube.comyoutube.comyoutube.com Upon activation of the NF-κB pathway, USP3 protein is stabilized. nih.govembopress.org This stabilization is part of a negative feedback loop; the increased USP3 then exits the nucleus to deubiquitinate and inhibit the cytoplasmic adaptor protein MyD88, thereby dampening the inflammatory signal. nih.govembopress.org This dynamic regulation, involving changes in protein stability and subcellular localization, is critical for its function in establishing innate immune tolerance. nih.gov
| Regulatory Mechanism | Regulator(s) | Cellular Context | Effect on USP3 | Reference(s) |
| Transcriptional Activation | Smoothened (Smo)/Gli2 | Glioblastoma | Increased USP3 gene transcription. | nih.gov |
| Transcriptional Activation | ALYREF-MYCN complex | Neuroblastoma | Increased USP3 gene transcription. | nih.gov |
| mRNA Stabilization | lncRNA SND1-IT1 / DDX54 | Gastric Cancer | Enhanced USP3 mRNA stability. | nih.govmdpi.com |
| mRNA Stabilization | LINC01605 / IGF2BP2 | Nasopharyngeal Carcinoma | Enhanced USP3 mRNA stability. | nih.gov |
| miRNA-mediated Repression | miR-224-5p | Gastric Cancer | Decreased USP3 expression (sponged by hsa_circ_0017639). | mdpi.com |
| Protein Stabilization | MyD88 / NF-κB Signaling | Innate Immune Cells | Increased USP3 protein stability. | embopress.org |
| Subcellular Localization | LPS/NF-κB Signaling | Innate Immune Cells | Translocation from nucleus to cytoplasm. | nih.govembopress.org |
| Inhibition of Expression | PM2.5 Exposure | Pulmonary Inflammation | Decreased USP3 mRNA and protein levels. | nih.gov |
Exploration of Non-Catalytic Functions of USP3 Domains
USP3 possesses two primary functional domains: a C-terminal USP catalytic domain responsible for cleaving ubiquitin chains and an N-terminal zinc-finger ubiquitin-binding (ZnF-UBP) domain. nih.govresearchgate.net While the catalytic function is well-established, emerging research is focused on the non-catalytic roles of its domains, particularly the ZnF-UBP domain. nih.gov
This non-catalytic domain is crucial for substrate recognition and interaction. nih.govbiorxiv.org For example, the ZnF-UBP domain is required for USP3's interaction with and subsequent deubiquitination of targets like histone H2A and the innate immune sensor RIG-I. nih.govbiorxiv.org In the regulation of innate immunity, the ZnF domain of USP3 interacts with the ubiquitinated adaptor protein MyD88. nih.govembopress.org This interaction appears to function as a "sensor" that specifically recognizes the ubiquitinated target, which may then activate the catalytic UCH domain. embopress.org The interaction with another substrate, ASC, is mediated by the catalytic UCH domain, demonstrating that different domains can be involved in binding different partners. nih.gov
The distinct nature of the ZnF-UBP domain has been highlighted by the discovery of a small molecule, compound 59, which binds to this domain with moderate affinity (KD of 14 μM). nih.govnih.govresearchgate.net Crucially, this binding does not inhibit the catalytic deubiquitinase activity of the full-length USP3 protein. nih.govacs.org This finding supports the idea that the ZnF-UBP domain has functions independent of catalysis and represents a potential site for allosteric regulation. nih.govwikipedia.org Such non-catalytic domains are now being explored as targets for developing novel chemical tools, like deubiquitylase-targeting chimeras (DUBTACs), which aim to recruit USP3 to specific proteins to induce their stabilization. nih.govbiorxiv.org
| Domain | Type | Known Function(s) | Key Interaction Partners | Reference(s) |
| Zinc-finger ubiquitin-binding (ZnF-UBP) | Non-Catalytic | Substrate recognition and binding; potential allosteric regulation site. | Histone H2A, RIG-I, MyD88. | nih.govnih.govembopress.orgnih.govbiorxiv.org |
| USP catalytic domain (UCH) | Catalytic | Cleavage of polyubiquitin chains (deubiquitination); interaction with specific substrates. | ASC. | nih.govresearchgate.netnih.gov |
Understanding Context-Specific Roles in Diverse Tissues and Cell Types
The function of USP3 is highly dependent on the cellular and tissue context. Its expression is upregulated in numerous cancers, where it often correlates with poor patient prognosis. nih.govnih.gov However, its specific roles and downstream targets can vary significantly between different malignancies.
In gastric cancer, USP3 promotes cell proliferation and metastasis by modulating the epithelial-mesenchymal transition (EMT). nih.gov In glioblastoma and neuroblastoma, it contributes to tumor progression and therapy resistance by stabilizing Claspin and MYCN, respectively. nih.gov Research in prostate cancer has shown that USP3 promotes chemotherapy resistance by stabilizing SMARCA5. nih.gov A study using the TIMER2.0 database confirmed that USP3 expression is significantly higher in various cancer tissues, including osteosarcoma, compared to normal tissues. nih.gov
Beyond cancer, USP3 plays critical roles in other cell types. In the innate immune system, USP3 is a key negative regulator of inflammatory signaling and is essential for establishing immune tolerance. nih.govembopress.org In the context of embryonic development, studies using murine embryonic stem cells have revealed a novel, bimodal role for USP3 as both a target and a regulator of canonical Wnt signaling, where it helps mediate the switch between neuroectoderm and mesoderm specification. biorxiv.org It also plays a role in maintaining the self-renewal potential of hematopoietic stem cells. biorxiv.org This tissue-specific functionality underscores the need for further research into its diverse roles across different physiological and pathological states.
| Tissue / Cell Type | Specific Role of USP3 | Key Molecular Pathway/Target | Reference(s) |
| Gastric Cancer | Promotes proliferation, metastasis, and EMT. | SUZ12, β-catenin, N-cadherin. | nih.govmdpi.comnih.gov |
| Glioblastoma (GBM) | Promotes radiation resistance. | Smo/Gli2 pathway, Claspin. | nih.gov |
| Prostate Cancer | Promotes DNA damage repair and chemotherapy resistance. | SMARCA5. | nih.gov |
| Osteosarcoma (OS) | Promotes proliferation, migration, and invasion. | EPHA2, PI3K/AKT pathway. | nih.gov |
| Immune Cells (e.g., Monocytes) | Negative regulation of TLR signaling; establishment of innate immune tolerance. | MyD88, NF-κB pathway. | nih.govembopress.org |
| Embryonic Stem Cells (murine) | Promotes mesoderm specification; modulates Wnt signaling. | H2AUb, H2BUb. | biorxiv.org |
| Hematopoietic Stem Cells (HSCs) | Maintenance of self-renewal and repopulation potential. | Not specified. | biorxiv.org |
Integration with Multi-Omics Data for Systems-Level Understanding
To fully comprehend the complex biology of USP3, future research must move towards a systems-level understanding by integrating multi-omics datasets. This approach combines information from genomics, transcriptomics, proteomics, and ubiquitin-omics to build comprehensive models of the USP3 regulatory and functional network.
Transcriptomic data from large patient cohorts, such as The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO), have already been instrumental in establishing that USP3 is overexpressed in many cancers, including prostate and gastric cancer, and that its high expression often correlates with disease progression. nih.govnih.gov
Proteomics and ubiquitin-omics are powerful tools for identifying the direct downstream effects of USP3 activity. researchgate.net For example, a recent study combined these approaches to identify EPHA2 as a novel substrate of USP3 in osteosarcoma. nih.gov Another study in gallbladder carcinoma integrated two omics datasets to reveal that USP3-mediated stabilization of DNM1L alters metabolic pathways. researchgate.net
A systems biology workflow using data-independent mass spectrometry analysis (DIA) allows for the rapid and quantitative profiling of nearly complete proteomes, making it possible to observe the global effects of USP3 deletion or overexpression in response to various stimuli. researchgate.net By integrating these proteome-level changes with transcriptomic data, researchers can distinguish between transcriptional and post-translational effects and build detailed maps of the signaling pathways governed by USP3. This integrated approach will be invaluable for identifying context-specific dependencies and uncovering novel therapeutic vulnerabilities related to USP3 activity.
Q & A
Q. What is the primary biochemical function of USP3 in chromatin regulation?
USP3 is a deubiquitinating enzyme (DUB) that specifically removes ubiquitin from histone H2A and H2B (uH2A/uH2B), regulating chromatin dynamics and genome stability. Its ZnF-UBP domain mediates direct interaction with ubiquitinated histones, enabling enzymatic activity. Functional ablation via RNA interference (RNAi) delays S-phase progression and increases DNA breaks, highlighting its role in replication stress mitigation .
Q. How does USP3 contribute to the DNA damage response (DDR)?
USP3 localizes to γ-H2AX foci after ionizing radiation (IR), facilitating deubiquitination of uH2A and dephosphorylation of γ-H2AX. This activity is critical for resolving DNA repair foci and restoring chromatin integrity. USP3-deficient cells exhibit prolonged DDR activation due to unresolved ubiquitin conjugates .
Q. What experimental approaches confirm USP3’s role in cell cycle regulation?
- RNAi knockdown : Silencing USP3 using siRNA/shRNA delays S-phase progression and induces DNA damage checkpoint activation (e.g., increased CHK1/CHK2 phosphorylation) .
- Cell cycle analysis : Flow cytometry with propidium iodide staining reveals S-phase accumulation in USP3-depleted cells .
Advanced Research Questions
Q. How can researchers assess USP3’s enzymatic activity and substrate specificity in vitro?
- Recombinant protein assays : Purify USP3 fragments (e.g., ZnF-UBP domain) and incubate with ubiquitinated substrates (e.g., monoubiquitinated H2A) to measure cleavage via immunoblotting or fluorometric assays .
- Mutagenesis : Introduce point mutations (e.g., Cys/His residues in the catalytic triad) to validate enzymatic dependence .
Q. What methodologies resolve contradictions in USP3’s role in oncogenesis?
USP3 exhibits context-dependent roles:
- Pro-tumorigenic : Overexpression in gastric cancer (GC) and glioblastoma (GBM) correlates with poor prognosis. Use xenograft models (subcutaneous or orthotopic) to test USP3’s impact on tumor growth/metastasis .
- Anti-tumorigenic : USP3 loss increases replication stress, suggesting dual roles. Employ CRISPR/Cas9 knockout in isogenic cell lines to compare phenotypes under genotoxic stress .
Q. How can USP3’s interaction with transcription factors (e.g., Snail) be validated?
- Co-immunoprecipitation (Co-IP) : Immunoprecipitate endogenous USP3 from lysates and probe for Snail. Reciprocal IPs confirm direct binding .
- Ubiquitination assays : Treat cells with proteasome inhibitors (e.g., MG132) to observe Snail stabilization upon USP3 overexpression, followed by ubiquitin pull-down assays .
Q. What advanced techniques identify USP3’s chromatin-associated partners?
- Chromatin immunoprecipitation (ChIP) : Use anti-USP3 antibodies to map its binding to replication forks or repair foci .
- Split-ubiquitin yeast two-hybrid (Y2H) : Screen for membrane-associated interactors by fusing USP3 to Cub-TF and prey proteins to Nub .
Methodological Considerations
Q. How to optimize USP3 solubility and stability in biochemical assays?
- Solubility : Dissolve USP3 fragments in DMSO at 37°C with brief sonication. Avoid aqueous buffers due to low solubility .
- Storage : Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent aggregation .
Q. What controls are essential for USP3 functional studies?
Q. How to quantify USP3’s impact on epithelial-mesenchymal transition (EMT)?
- Migration/invasion assays : Use transwell chambers with Matrigel coating to measure USP3-dependent cell spreading .
- qRT-PCR/Western blot : Monitor EMT markers (e.g., E-cadherin loss, vimentin upregulation) .
Data Interpretation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
